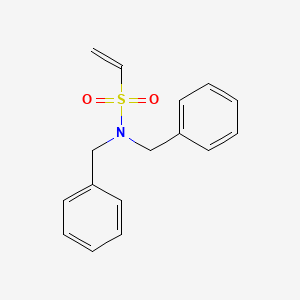

N,N-Dibenzylethenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-2-20(18,19)17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYGMBHCAWMTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Understanding of N,n Dibenzylethenesulfonamide Transformations

Michael Acceptor Behavior in Conjugate Additions

The electron-withdrawing nature of the dibenzylsulfonamide group polarizes the vinyl moiety, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This characteristic makes N,N-dibenzylethenesulfonamide an effective Michael acceptor in conjugate addition reactions.

A significant application of the Michael acceptor properties of this compound is in domino reactions for the synthesis of heterocyclic structures. For instance, a tandem intramolecular α-arylation/Michael addition sequence has been developed to prepare highly functionalized tetrahydroisoquinolines. chim.it This process involves the palladium-catalyzed α-arylation of a sulfone, which acts as the nucleophilic component, followed by an intramolecular Michael addition. chim.it

In a related multi-step domino reaction, an aza-Michael addition/α-arylation/Michael addition sequence starting from N-alkyl-2-iodobenzylamines can generate significant molecular complexity in a single operation. chim.it The efficiency of these domino processes can be influenced by the nature of the substituents on the nitrogen atom, with N-benzyl derivatives often showing high efficiency in the intramolecular coupling steps. chim.it

Table 1: Domino Reactions for Tetrahydroisoquinoline Synthesis

| Reaction Type | Starting Materials | Key Features | Product |

| Tandem Intramolecular α-Arylation/Michael Addition | Phenyl or methyl sulfones, Phenyl vinyl sulfone or acrylic acid esters | Two-step domino reaction; generates diverse, highly functionalized tetrahydroisoquinolines. | Orthogonally-substituted disulfones and sulfone-containing esters |

| Three-Step Domino Aza-Michael/α-Arylation/Michael Addition | N-alkyl-2-iodobenzylamines | Generates high molecular complexity in one operation; simplifies synthesis of disulfones. | Disulfones with identical sulfone substituents |

The reactivity of this compound as a Michael acceptor can be contextualized by comparing it to other common Michael acceptors like vinyl sulfones and acrylates. Generally, the reactivity of a Michael acceptor is influenced by the electron-withdrawing strength of the activating group. nih.govmasterorganicchemistry.com

In domino reactions leading to tetrahydroisoquinolines, phenyl vinyl sulfone, methyl vinyl sulfone, and various acrylic acid esters have been successfully employed as Michael acceptors, indicating a comparable mode of reactivity with this compound in these specific transformations. chim.it However, the precise reactivity can be modulated by the substituents. For instance, N-functionalized sulfonimidamides exhibit significantly enhanced reactivity compared to acrylamide (B121943) analogues in reactions with thiols. nih.gov The electronic properties of the Michael acceptor are critical; for example, replacing an oxazolidinone oxygen with an N-methyl group can render the acceptor less electrophilic and thus less reactive. nih.gov

Studies on various Michael acceptors have shown that their reactivity can be tuned. For example, N-arylacrylamides show a range of reaction rates with glutathione (B108866) depending on the electronic nature of the aryl substituents. nih.gov This principle of tunable reactivity through substitution also applies to vinyl sulfonamides.

The Michael addition of various nucleophiles to this compound provides a direct route to a wide array of β-functionalized sulfonamides. nih.govrsc.org This transformation involves the formation of a new bond at the β-carbon of the ethenesulfonamide (B1200577) backbone.

A variety of carbon and heteroatom-based nucleophiles can be employed in this context. nih.gov For example, the addition of thiols leads to the formation of β-thioether sulfonamides, while the use of amines can yield β-amino sulfonamides. These reactions are synthetically valuable for introducing diverse functional groups into the sulfonamide structure. organic-chemistry.orgrsc.org The resulting β-functionalized sulfonamides can serve as versatile intermediates for the synthesis of more complex molecules, including medicinally relevant scaffolds. rsc.orgnih.gov

Table 2: Synthesis of β-Functionalized Sulfonamides

| Nucleophile | Product Type | Key Features |

| Thiols | β-Thioether Sulfonamides | Efficient C-S bond formation. |

| Amines | β-Amino Sulfonamides | Access to nitrogen-containing sulfonamides. |

| Carbon Nucleophiles (e.g., Enolates) | β-Alkylated Sulfonamides | Formation of C-C bonds. |

| Phosphines | β-Phosphino Sulfonamides | Introduction of phosphorus functionality. |

Diels-Alder Cycloaddition Reactions

This compound, with its activated double bond, can act as a dienophile in Diels-Alder reactions. libretexts.org This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. libretexts.orgtotal-synthesis.commdpi.comsinica.edu.tw The electron-withdrawing sulfonamide group enhances the dienophilic character of the double bond, facilitating the reaction with electron-rich dienes.

The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state, although this can be influenced by reaction conditions and the specific diene used. researchgate.net The resulting cyclohexene (B86901) derivatives bearing a dibenzylsulfonamide group are valuable synthetic intermediates, as the sulfonamide moiety can be further transformed or removed.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers powerful methods for C-C and C-heteroatom bond formation. This compound can participate in such reactions, although specific considerations may apply depending on the reaction type.

The Matsuda-Heck reaction, a palladium-catalyzed coupling of an arenediazonium salt with an olefin, is a valuable tool for arylation. beilstein-journals.orgorganic-chemistry.orgrsc.org However, the use of tertiary vinylsulfonamides like this compound can present challenges. The steric bulk of the dibenzylamino group can hinder the approach of the palladium catalyst and the subsequent migratory insertion step.

Furthermore, the electronic nature of the sulfonamide group can influence the reaction outcome. While generally electron-withdrawing, the nitrogen lone pair can also have electronic effects. The success of Heck-type reactions often depends on a delicate balance of steric and electronic factors of both the olefin and the aryl partner. beilstein-journals.org For these reasons, optimizing reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving efficient coupling with tertiary vinylsulfonamides.

Intramolecular α-Arylation Contexts

The intramolecular α-arylation of sulfonamide derivatives represents a powerful strategy for the synthesis of fused heterocyclic structures, particularly benzannelated sultams. This transformation typically involves the palladium-catalyzed coupling of an aryl halide with a C-H bond positioned alpha to the sulfonyl group. While direct examples involving this compound are not prevalent, studies on closely related tertiary sulfonamides establish the mechanistic principles and synthetic utility of this approach. beilstein-journals.orgbeilstein-journals.org

Research has demonstrated a new and efficient pathway to five- and six-membered benzannelated sultams through the intramolecular C-arylation of tertiary 1-(methoxycarbonyl)methanesulfonamides using palladium catalysis. beilstein-journals.org The general strategy involves preparing a tertiary sulfonamide bearing an ortho-haloaryl group and a C-H acidic center. beilstein-journals.org For instance, N-(2-iodophenyl) sulfonamides, when treated with a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand (like triphenylphosphine), and a base such as sodium hydride, undergo cyclization to form the corresponding sultam. beilstein-journals.org

The reaction proceeds via the formation of a σ-arylpalladium(II) complex, followed by base-mediated formation of a palladium enolate. Subsequent reductive elimination yields the cyclized sultam and regenerates the active Pd(0) catalyst. chim.it The efficiency of the cyclization can be influenced by the ring size of the forming palladacycle; for example, the formation of a six-membered palladacycle intermediate is often faster than that of a seven-membered one. beilstein-journals.org

In a related context, a transition-metal-free approach using photoinduction has been developed for the intramolecular arylation of N-aryl-2-halobenzenesulfonamides, leading to dibenzosultams in good to excellent yields. conicet.gov.ar This method highlights an alternative pathway to C-C bond formation under mild conditions, expanding the toolkit for sultam synthesis. conicet.gov.ar

Table 1: Examples of Intramolecular Palladium-Catalyzed α-Arylation for Sultam Synthesis beilstein-journals.org

| Starting Material (N-(o-haloaryl)sulfonamide) | Catalyst System | Conditions | Product (Sultam) | Yield (%) |

|---|---|---|---|---|

| N-(2-Iodophenyl)-N-methyl-1-(methoxycarbonyl)methanesulfonamide | Pd(OAc)₂, Ph₃P, NaH | Dioxane, 90 °C, 3 h | Methyl 1-methyl-2,2-dioxo-1,2-dihydrobenzo[d]isothiazole-3-carboxylate | 89% |

| N-Benzyl-N-(2-iodophenyl)-1-(methoxycarbonyl)methanesulfonamide | Pd(OAc)₂, Ph₃P, NaH | Dioxane, 90 °C, 3 h | Methyl 1-benzyl-2,2-dioxo-1,2-dihydrobenzo[d]isothiazole-3-carboxylate | 93% |

Cyclization Reactions and Heterocycle Formation

This compound and its analogs serve as versatile building blocks for the synthesis of various sulfur-containing heterocycles. The electron-deficient nature of the vinyl group makes it an excellent participant in numerous cyclization reactions.

The construction of sultams, which are cyclic sulfonamides, can be achieved through several intramolecular cyclization strategies where the ethenesulfonamide moiety is a key reactive partner.

Intramolecular Heck Reaction: The intramolecular Mizoroki-Heck reaction is a robust method for forming carbo- and heterocyclic rings. chim.it In this context, a molecule containing both an aryl or vinyl halide and a vinylsulfonamide group, tethered by a suitable linker, can undergo palladium-catalyzed cyclization. libretexts.org The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the tethered vinylsulfonamide's double bond into the palladium-carbon bond. A subsequent β-hydride elimination step forms the endocyclic double bond of the sultam product and regenerates the catalyst. libretexts.org This strategy has been successfully applied to generate various heterocyclic systems, including those with quaternary carbon centers. chim.itlibretexts.org

Aza-Michael Reaction: The vinylsulfonamide group is a potent Michael acceptor. An intramolecular aza-Michael reaction can be employed for sultam synthesis if a precursor contains a nucleophilic nitrogen atom (such as an amine or another sulfonamide) positioned to attack the β-carbon of the vinyl group. nih.govbeilstein-journals.org This reaction is a powerful method for C-N bond formation. nih.gov Research on sulfamate-tethered intramolecular aza-Michael reactions has shown that stirring a substrate with a catalytic amount of a suitable base can lead to the desired cyclic product in high yield and with excellent diastereoselectivity. nih.gov This methodology is operationally simple and tolerant of various functional groups. nih.govchemrxiv.org

Ring-Closing Metathesis (RCM): RCM is a highly effective reaction for synthesizing unsaturated rings, catalyzed by ruthenium or molybdenum complexes. organic-chemistry.orgwikipedia.org To form a sultam using RCM, a precursor containing two alkene moieties is required. For example, an N-allyl-N-arylvinylsulfonamide could undergo RCM to form a dihydro-1,2-thiazine dioxide derivative. The driving force for the reaction is often the formation of volatile ethylene (B1197577) as a byproduct. wikipedia.org The functional group tolerance of modern Grubbs-type catalysts makes RCM suitable for the synthesis of complex heterocycles, including those containing nitrogen and sulfur. wikipedia.org

Pauson-Khand Reaction (PKR): The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to create a cyclopentenone, typically using a cobalt catalyst. wikipedia.orgnumberanalytics.com For an intramolecular PKR involving a vinylsulfonamide, a substrate tethering the vinylsulfonamide (the alkene component) to an alkyne (an "enyne") is necessary. researchgate.net The reaction proceeds through the formation of an alkyne-cobalt complex, followed by coordination and insertion of the alkene, CO insertion, and reductive elimination to yield the fused cyclopentenone-sultam structure. wikipedia.orgorganic-chemistry.org

Baylis-Hillman Reaction: The intramolecular Baylis-Hillman reaction provides access to densely functionalized cyclic molecules. arkat-usa.orgwikipedia.org In this reaction, the vinylsulfonamide acts as the activated alkene component. arkat-usa.org A substrate designed with a tethered electrophile, such as an aldehyde or ketone, can undergo cyclization catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or phosphine. wikipedia.orgnih.gov The reaction forms a C-C bond between the α-carbon of the vinylsulfonamide and the electrophilic carbon, generating a cyclic allylic alcohol derivative. arkat-usa.org

Table 2: Overview of Intramolecular Cyclization Strategies for Sultam Synthesis

| Reaction Type | Required Precursor Features | Key Reagents/Catalysts | Resulting Heterocyclic Core |

|---|---|---|---|

| Intramolecular Heck | Tethered Aryl/Vinyl Halide and Vinylsulfonamide | Pd(0) complexes (e.g., Pd(OAc)₂), Ligands (e.g., PPh₃), Base | Unsaturated Sultam |

| Aza-Michael | Tethered N-nucleophile and Vinylsulfonamide | Catalytic Base (e.g., DBU, TMG) | Saturated Sultam |

| Ring-Closing Metathesis | Diene precursor (e.g., N-allyl-vinylsulfonamide) | Ru or Mo catalysts (e.g., Grubbs catalyst) | Unsaturated Sultam |

| Pauson-Khand | Enyne precursor (tethered alkyne and vinylsulfonamide) | Co₂(CO)₈, other metal carbonyls | Fused Cyclopentenone-Sultam |

| Baylis-Hillman | Tethered Aldehyde/Ketone and Vinylsulfonamide | Nucleophilic catalysts (e.g., DABCO, PPh₃) | Hydroxy-functionalized Sultam |

Ethenesulfonamides are effective dipolarophiles in 1,3-dipolar cycloadditions due to their electron-deficient nature, providing a direct route to five-membered N,S-heterocycles. acs.orgresearchgate.netwikipedia.org This type of reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with the alkene of the vinylsulfonamide. organic-chemistry.org

A prominent example is the reaction of nitrones with vinylsulfonates. acs.orgresearchgate.net An efficient intermolecular 1,3-dipolar cycloaddition between various nitrones and pentafluorophenyl (PFP) vinylsulfonate has been described. acs.orgresearchgate.net This transformation yields stable isoxazolidine (B1194047) cycloadducts with high stereo- and regioselectivity. acs.org The electron-withdrawing character of the PFP sulfonate group activates the double bond for the cycloaddition. The resulting PFP-sulfonate isoxazolidines can then undergo nucleophilic displacement of the PFP group with amines to furnish a variety of functionalized isoxazolidine-sulfonamide products. acs.orgresearchgate.net This two-step sequence demonstrates how the ethenesulfonamide framework can be used to construct complex heterocyclic sulfonamides.

Other 1,3-dipoles, such as nitrile oxides and azomethine ylides, can also participate in these cycloadditions with ethenesulfonamides to form isoxazolines and pyrrolidines, respectively. researchgate.netmdpi.com The stereospecificity of the reaction, a characteristic of concerted pericyclic processes, means that the stereochemistry of the starting alkene is transferred to the newly formed heterocyclic ring. frontiersin.org

Table 3: Example of 1,3-Dipolar Cycloaddition with a Vinylsulfonate researchgate.net

| 1,3-Dipole (Nitrone) | Dipolarophile | Conditions | Product (Isoxazolidine Sulfonate) | Yield (%) |

|---|---|---|---|---|

| C-Phenyl-N-methylnitrone | Pentafluorophenyl vinylsulfonate | Toluene, 80 °C, 24 h | 2-Methyl-3-phenyl-5-((pentafluorophenoxy)sulfonyl)isoxazolidine | 75% |

| C-(4-Chlorophenyl)-N-methylnitrone | Pentafluorophenyl vinylsulfonate | Toluene, 80 °C, 24 h | 3-(4-Chlorophenyl)-2-methyl-5-((pentafluorophenoxy)sulfonyl)isoxazolidine | 71% |

Theoretical and Computational Investigations of N,n Dibenzylethenesulfonamide Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for elucidating the electronic structure and predicting the reactivity of molecules like N,N-Dibenzylethenesulfonamide. rsc.orgbohrium.com DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of reactants, transition states, and products. nih.govdergipark.org.tr

For vinylsulfonamides, DFT calculations help in understanding their behavior as Michael acceptors or dienophiles in cycloaddition reactions. The choice of functional and basis set is crucial for obtaining accurate results. Common combinations like B3LYP/6-31G(d,p) are often employed to model the geometries and energies of the involved species. rsc.orgnih.gov More advanced basis sets, such as 6-311+G**, may be used for higher accuracy in energy calculations. tu-dresden.de

In the context of this compound, DFT calculations can reveal key electronic properties. The electron-withdrawing nature of the sulfonyl group polarizes the vinyl moiety, making the β-carbon electrophilic and susceptible to nucleophilic attack. The large N,N-dibenzyl groups introduce significant steric hindrance, which can influence the approach of reactants and, consequently, the stereochemical outcome of reactions. Theoretical studies on related N,N-dibenzyl systems have shown that non-covalent interactions, such as π-π stacking between the benzyl (B1604629) groups, can stabilize certain conformations or transition states, thereby influencing the reaction pathway. researchgate.net

Table 1: Calculated Properties of a Model Vinylsulfonamide System (Note: This table presents hypothetical data for a model vinylsulfonamide based on typical computational results for analogous systems.)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -7.5 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-31G(d,p) |

Analysis of Activation Barriers and Reaction Energetics

For this compound, computational methods can be used to model various potential reactions, such as Diels-Alder cycloadditions or Michael additions. By locating the transition state structure for each pathway, the activation barrier can be calculated. A lower activation barrier implies a faster reaction rate. mdpi.com

For example, in a hypothetical Diels-Alder reaction between this compound and a diene, DFT calculations could be used to compare the activation barriers for the formation of endo and exo products. The steric bulk of the N,N-dibenzyl groups would likely raise the activation energy for both pathways compared to a less substituted vinylsulfonamide, and could create a larger energy difference between the two diastereomeric transition states. Studies on related intramolecular Diels-Alder reactions of vinylsulfonamides have shown that such transformations can be computationally modeled to understand stereoselectivity. tu-dresden.de

Table 2: Hypothetical Reaction Energetics for a Diels-Alder Reaction of a Vinylsulfonamide (Note: This table presents illustrative data based on computational studies of similar cycloaddition reactions.)

| Parameter | Endo Pathway (kcal/mol) | Exo Pathway (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | 25.3 | 28.1 |

Elucidation of Competing Reaction Mechanisms (e.g., for Domino Processes)

This compound is a potential substrate for domino reactions, where a single set of reagents undergoes multiple bond-forming events in a cascade. numberanalytics.combeilstein-journals.orgnih.gov Computational studies are invaluable for unraveling the complex mechanisms of such reactions and identifying the factors that control selectivity. unimi.it

A domino reaction involving this compound could, for instance, be initiated by a Michael addition, followed by an intramolecular cyclization. Computational modeling can map out the entire reaction pathway, identifying all intermediates and transition states. numberanalytics.com This allows for a detailed understanding of how one step triggers the next.

For example, a computational investigation could compare a stepwise mechanism with a concerted one. nih.gov By calculating the energy profiles for both possibilities, the preferred pathway can be determined. In the case of this compound, the bulky dibenzyl groups might favor a stepwise pathway by sterically disfavoring a highly ordered, concerted transition state. DFT studies on the synthesis of complex nitrogen-containing heterocycles have demonstrated the power of computation in elucidating such multi-step processes. rsc.org

Prediction of Stereoselectivity and Regioselectivity

Many reactions involving this compound are expected to exhibit stereoselectivity and/or regioselectivity. Computational chemistry provides a powerful means to predict and rationalize these outcomes.

Regioselectivity: In reactions such as electrophilic additions or cycloadditions with unsymmetrical reagents, this compound can yield different regioisomers. DFT calculations can predict the favored regioisomer by comparing the activation energies of the competing pathways. mdpi.comsioc-journal.cn The analysis of local reactivity indices, such as Fukui functions or local softness, derived from DFT calculations, can also provide insight into the most reactive sites of the molecule. rsc.org

Stereoselectivity: The stereochemical outcome of reactions is often determined by the relative energies of diastereomeric transition states. For this compound, the two large benzyl groups create a distinct chiral environment around the nitrogen atom and the reactive vinyl group. This can lead to high levels of diastereoselectivity in reactions like cycloadditions or additions to the double bond. Computational modeling can quantify the energy difference between the transition states leading to different stereoisomers, thereby predicting the major product. nih.govnih.gov For instance, in an intramolecular Diels-Alder reaction of a vinylsulfonamide, the influence of pressure on stereoselectivity has been investigated and can be rationalized through computational models of the transition states. tu-dresden.de

Table 3: Predicted Selectivity in a Hypothetical Michael Addition to this compound (Note: This table illustrates how computational data can be presented to predict selectivity.)

| Approach | Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Re-face attack | 32.5 | 95:5 |

Derivatization and Advanced Functionalization Strategies for N,n Dibenzylethenesulfonamide

Functionalization of the Vinylic Moiety

The carbon-carbon double bond in N,N-dibenzylethenesulfonamide is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group. This electronic characteristic makes the vinylic moiety a prime site for nucleophilic attack, particularly through conjugate addition reactions like the Michael addition. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org

This compound has been successfully employed as a Michael acceptor in domino reactions. For instance, in palladium-catalyzed processes, it can react with nucleophiles generated in situ, leading to the formation of complex heterocyclic structures. bsu.by The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon of the vinyl group, with the resulting negative charge being stabilized by the sulfonyl group. Subsequent protonation yields the final adduct. wikipedia.org

A variety of nucleophiles can be used in the Michael addition with vinyl sulfonamides, including carbanions (like enolates), amines (aza-Michael addition), and thiols (sulfa-Michael addition). wikipedia.orgpkusz.edu.cn The reaction conditions can be tuned to achieve high yields and, in some cases, high stereoselectivity. pkusz.edu.cn

Table 1: Examples of Michael Addition Reactions with Vinyl Sulfonamides

| Nucleophile | Catalyst/Conditions | Product Type |

| Thiol | Chiral N-heterocyclic carbene (NHC) | β-Thio-sulfonamide |

| Amine | Organocatalyst (e.g., cinchona alkaloid derivative) | β-Amino-sulfonamide |

| Enolate | Base (e.g., NaH, LDA) | γ-Sulfonamido-ketone/ester |

This table presents generalized examples of Michael additions on vinyl sulfonamides based on available literature. Specific yields and stereoselectivities would be dependent on the exact substrates and conditions used.

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for modification, allowing for the introduction of diverse substituents or for the strategic use of the benzyl (B1604629) groups in protection/deprotection schemes.

Introduction of Diverse Substituents

While the direct substitution of the benzyl groups on a pre-formed this compound is challenging due to the stability of the N-benzyl bond, the broader chemistry of sulfonamides allows for the conceptualization of such transformations. One potential, albeit rarely used, method is transamidation, where an amine displaces the existing amine on the sulfonamide. wikipedia.org This reaction is generally difficult for stable amides and often requires harsh conditions or catalytic activation. wikipedia.orgchemistryviews.org

A more practical approach to introducing diversity at the nitrogen is to synthesize analogues of this compound starting from ethenesulfonyl chloride and a different primary or secondary amine. However, if one were to start with a less substituted vinylsulfonamide (e.g., a primary vinylsulfonamide), N-functionalization can be readily achieved through alkylation or arylation reactions. For instance, a primary sulfonamide can be deprotonated with a base and then reacted with an electrophile like an alkyl halide to introduce a new substituent on the nitrogen. rsc.org

Role of Benzyl Groups in Protection/Deprotection Strategies

The two benzyl groups on the sulfonamide nitrogen are not just passive substituents; they play a crucial role as protecting groups. In organic synthesis, a protecting group is temporarily introduced to mask a reactive functional group while other parts of the molecule are being modified. The N-benzyl group is a common protecting group for amines and related functionalities. nih.gov

The key advantage of using benzyl groups is their stability under a wide range of reaction conditions, including acidic and basic media, and their susceptibility to removal under specific, mild conditions. The most common method for the deprotection (removal) of N-benzyl groups is catalytic hydrogenolysis. researchgate.net This reaction involves treating the N-benzylated compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). researchgate.net This process is generally clean and efficient.

Table 2: Common Deprotection Methods for N-Benzyl Groups

| Reagent(s) | Conditions | Comments |

| H₂, Pd/C | Typically 1-3 atm H₂, room temperature or slightly elevated | Most common and mild method. researchgate.net |

| Laccase/TEMPO | O₂-saturated buffer, 30°C | An enzymatic method for selective debenzylation. beilstein-journals.org |

| Strong Acids (e.g., HBr, TFA) | Harsh conditions | Less common, can affect other acid-sensitive groups. |

The ability to remove the benzyl groups makes this compound a useful precursor to N-unsubstituted or N-monosubstituted vinylsulfonamides, which can then be further functionalized. For example, after a Michael addition on the vinyl group, the benzyl groups can be removed to reveal a primary or secondary amine, which can then participate in subsequent reactions. researchgate.net

Stereoselective Derivatization (Contextual to Chiral Auxiliaries in Sulfonamide Chemistry)

Achieving stereocontrol in chemical reactions is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. In the context of this compound and related compounds, stereoselective derivatization can be achieved by employing chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the reaction, the auxiliary can be removed, leaving behind an enantiomerically enriched product. wikipedia.org

While specific examples detailing the use of this compound with a chiral auxiliary were not prevalent in the surveyed literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established for similar systems, such as N-acyloxazolidinones, which are used in stereoselective aldol (B89426) reactions, alkylations, and Michael additions. wikipedia.orgnih.gov

In the case of vinyl sulfonamides, a chiral auxiliary could be attached to the sulfonamide nitrogen. For instance, instead of two benzyl groups, one could use a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form the sulfonamide. The chirality of this auxiliary would then influence the facial selectivity of reactions on the vinyl group, such as a Michael addition. The incoming nucleophile would preferentially attack one face of the double bond over the other due to steric hindrance or electronic effects imposed by the chiral auxiliary, leading to a diastereomeric mixture with one diastereomer in excess. This diastereomeric mixture can often be separated, and subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

The use of chiral N-1-phenylethyl substituted vinylsulfonamides has been shown to be effective in intramolecular Diels-Alder reactions, affording enantiopure cyclic sultams after debenzylation. researchgate.net This demonstrates the feasibility of using chiral auxiliaries attached to the sulfonamide nitrogen to control stereochemistry.

Table 3: Conceptual Framework for Stereoselective Michael Addition

| Chiral Auxiliary on Nitrogen | Reaction Type | Expected Outcome |

| (R)-α-Methylbenzyl | Michael Addition | Formation of a diastereomeric mixture of adducts, potentially separable. |

| (S)-α-Methylbenzyl | Michael Addition | Formation of the opposite diastereomeric mixture of adducts. |

| Camphorsultam | Michael Addition | High diastereoselectivity in additions to N-enoyl derivatives. wikipedia.org |

This table illustrates the general principle of using chiral auxiliaries to induce stereoselectivity in reactions involving the vinylsulfonamide scaffold.

Applications in Complex Organic Synthesis and Methodology Development

Design and Synthesis of Skeletally Diverse Sultams using Vinyl Sulfonamide Linchpins

The vinyl sulfonamide moiety within N,N-Dibenzylethenesulfonamide serves as a key reactive handle for the construction of a wide array of sultam scaffolds. This strategy involves pairing the vinyl sulfonamide with other functional groups, leading to the formation of skeletally diverse 5- to 8-membered cyclic sulfonamides. chim.it The strategic placement of functional groups allows for a variety of cyclization protocols to be employed, highlighting the versatility of this approach.

A number of powerful synthetic transformations can be utilized for the cyclization step, including:

Intramolecular Michael Addition

Diels-Alder Reaction

Heck Reaction

Pauson-Khand Reaction

Baylis-Hillman Reaction

Ring-Closing Metathesis (RCM)

These varied reaction pathways enable the creation of a broad range of sultam structures from a common vinyl sulfonamide precursor, demonstrating the power of this linchpin approach in generating molecular diversity.

Integration into Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally and functionally diverse small molecules for the exploration of chemical space. The ultimate goal of DOS is to create libraries of compounds with a high degree of skeletal diversity, which can then be screened for biological activity. This compound, as a vinyl sulfonamide linchpin, is well-suited for integration into DOS workflows.

The divergent nature of the synthetic pathways starting from this compound allows for the rapid generation of multiple, distinct molecular skeletons. chim.it This aligns perfectly with the principles of DOS, where a single starting material can be elaborated into a collection of diverse products through the application of different reagents and reaction conditions. The ability to access a wide range of sultam-based scaffolds from a common precursor makes this compound a valuable tool in the quest for novel bioactive molecules.

Development of Novel Synthetic Protocols via Specific Reactivity Modes

The unique reactivity of the vinyl sulfonamide group in this compound has also spurred the development of novel synthetic protocols. The electron-withdrawing nature of the sulfonyl group activates the double bond, making it susceptible to a variety of nucleophilic and cycloaddition reactions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N-Dibenzylethenesulfonamide?

this compound is synthesized via domino α-arylation/Michael addition reactions. A typical protocol involves:

- Catalytic system : Pd(PPh₃)₄/xantphos (10 mol%) as the catalyst.

- Reaction conditions : THF solvent at 120°C in a sealed tube for 72 hours.

- Base : K₃PO₄ (3 equivalents).

- Michael acceptor : this compound (1.5–3 equivalents) . Yields are moderate (~25%) compared to other acceptors (e.g., vinyl sulfones: 70%), attributed to higher activation barriers and lower electrophilicity .

Q. How is this compound characterized for structural confirmation and purity?

Key characterization methods include:

- Chromatography : Isolation via column chromatography for purity assessment.

- Spectroscopy : ¹H/¹³C NMR and IR for functional group identification.

- Mass spectrometry : High-resolution MS to confirm molecular weight (CAS 2525-74-8) . Comparative analysis with computational models (e.g., LUMO energy calculations) may further validate reactivity trends .

Advanced Research Questions

Q. Why does this compound exhibit lower yields in domino α-arylation/Michael addition reactions?

Experimental and computational studies reveal:

- Electrophilicity : Lower electrophilicity (LUMO energy = -1.11 eV) compared to vinyl sulfones (-1.64 eV), reducing its reactivity as a Michael acceptor.

- Activation barriers : Higher computed ΔG≠ (21.6 kcal/mol) vs. vinyl sulfones (15.8 kcal/mol) .

- Degradation : Instability of intermediates under prolonged reaction conditions . Mitigation strategies : Optimize catalyst loading, use electrophilic enhancers, or modify reaction temperature.

Q. How can computational chemistry guide the design of this compound derivatives for improved reactivity?

Methodological approaches include:

- DFT calculations : To map LUMO energies and predict electrophilicity trends.

- Transition state modeling : Identify steric/electronic barriers in key reaction steps.

- Substituent effects : Simulate electron-withdrawing/donating groups to tune reactivity . Example: Methyl or fluorine substituents may lower LUMO energy, enhancing electrophilicity .

Q. What analytical approaches resolve contradictions in reaction outcomes involving this compound?

Conflicting data (e.g., variable yields or side reactions) require:

- Kinetic studies : Monitor reaction progress via in-situ NMR or HPLC.

- Byproduct analysis : Identify degradation products (e.g., via GC-MS).

- Cross-validation : Compare results across solvents (THF vs. DMF) and bases (K₃PO₄ vs. Cs₂CO₃) . Case study : In tandem reactions, this compound fails to proceed beyond α-arylation, unlike vinyl sulfones, due to competing decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.